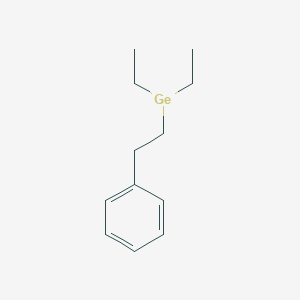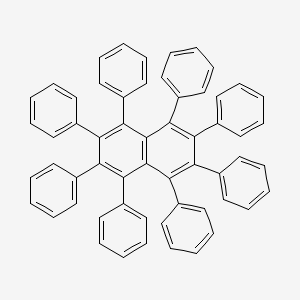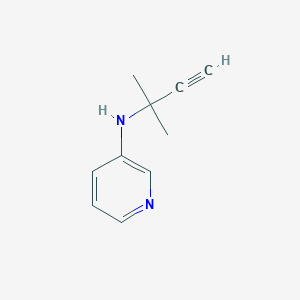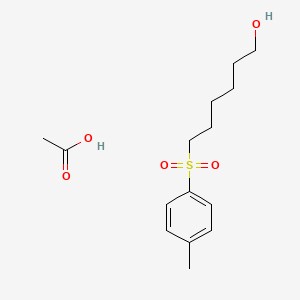
3-Phenacylidene-2,3-dihydro-4h-1,4-benzothiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one typically involves the cyclization of N-aryl-C-phenyl imines with thiosalicylic acid. This reaction is often promoted by T3P (propylphosphonic anhydride) at room temperature, providing a straightforward and efficient method to access this compound . Another method involves the reaction of 1,6-diphenyl-3,4-dihydroxy-2,4-hexadiene-1,6-dione with o-aminothiophenol in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of T3P-mediated cyclization and the reaction with o-aminothiophenol are both viable for large-scale production due to their efficiency and relatively mild reaction conditions.
化学反応の分析
Types of Reactions
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines, depending on the specific reagents and conditions used.
科学的研究の応用
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π–π interactions with biological targets, which may contribute to its biological activities . Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-3-one: This regioisomer has a similar structure but differs in the position of the phenacylidene group.
4H-3,1-Benzothiazin-4-ones: These compounds share the benzothiazine core but have different substituents at various positions.
Uniqueness
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C16H11NO2S |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C16H11NO2S/c18-14(11-6-2-1-3-7-11)10-13-16(19)20-15-9-5-4-8-12(15)17-13/h1-10,18H/b14-10- |
InChIキー |
ZJPWNBDESIKKJZ-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3SC2=O)/O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3SC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)


![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)



